

Application Notes and Protocols for Reactions Involving Diphenylacetic Anhydride

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Compound of Interest

Compound Name: *Diphenylacetic anhydride*

Cat. No.: *B154452*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving **diphenylacetic anhydride**. This reagent is a versatile building block in organic synthesis, particularly for the preparation of esters and amides, which are common moieties in pharmaceutically active compounds.

Overview and Physicochemical Properties

Diphenylacetic anhydride is a reactive acylating agent used for the introduction of the diphenylacetyl group.^[1] It is a colorless, oily liquid soluble in many organic solvents.^[1]

Table 1: Physicochemical Properties of **Diphenylacetic Anhydride**

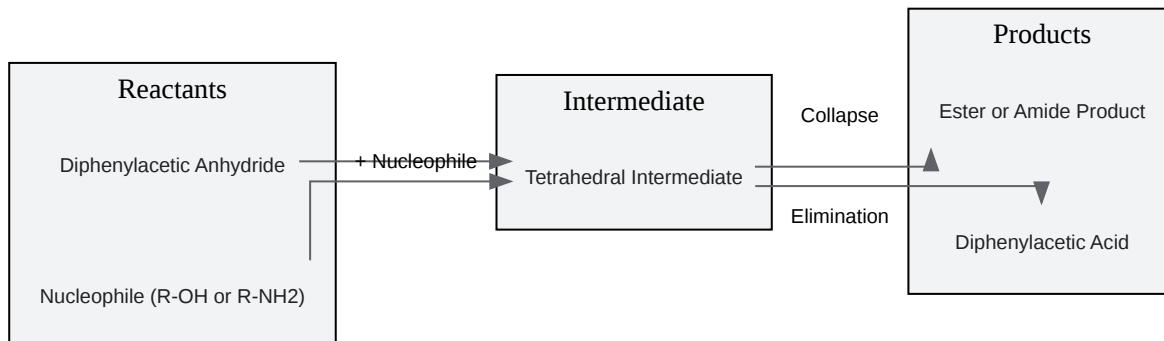
Property	Value	Reference
CAS Number	1760-46-9	[2] [3]
Molecular Formula	C ₂₈ H ₂₂ O ₃	[4] [5]
Molecular Weight	406.47 g/mol	[4] [5]
Melting Point	98.0 °C	[4]
Boiling Point	556.7 °C at 760 mmHg	[4]
Density	1.18 g/cm ³	[4]
InChI Key	YZMRCMTTYLBPD- UHFFFAOYSA-N	[3]

Core Applications: Esterification and Amidation

Diphenylacetic anhydride is primarily employed in nucleophilic acyl substitution reactions to form esters and amides. The reaction proceeds through the attack of a nucleophile (an alcohol for esterification or an amine for amidation) on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a molecule of diphenylacetic acid as a byproduct.

General Reaction Mechanism

The fundamental mechanism for the acylation of a nucleophile (Nu-H) with **diphenylacetic anhydride** is depicted below.



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Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: Synthesis of an Ester (e.g., Benzyl Diphenylacetate)

This protocol describes the synthesis of benzyl diphenylacetate via the esterification of benzyl alcohol with **diphenylacetic anhydride**. The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP).

Materials:

- **Diphenylacetic anhydride**
- Benzyl alcohol
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

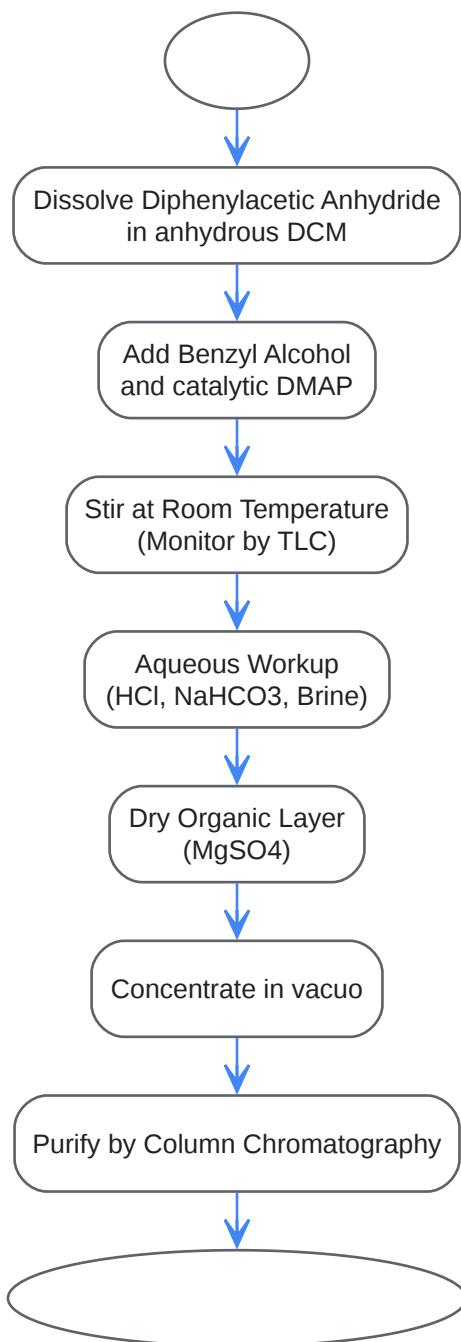
Procedure:

- To a clean, dry round-bottom flask, add **diphenylacetic anhydride** (1.0 eq).
- Dissolve the anhydride in anhydrous dichloromethane.
- Add benzyl alcohol (1.1 eq) to the solution.
- Add a catalytic amount of DMAP (0.05 - 0.2 mol%).[\[6\]](#)
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated $NaHCO_3$ solution, and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Table 2: Representative Data for Ester Synthesis

Reactant 1	Reactant 2	Catalyst	Solvent	Reaction Time (h)	Yield (%)
Diphenylacetyl anhydride	Benzyl alcohol	DMAP	DCM	2 - 4	85 - 95
Diphenylacetyl anhydride	Ethanol	DMAP	DCM	2 - 4	80 - 90

Note: Yields are representative and may vary based on reaction scale and purification.



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Caption: Workflow for the synthesis of benzyl diphenylacetate.

Protocol 2: Synthesis of an Amide (e.g., N-Benzyl-2,2-diphenylacetamide)

This protocol details the synthesis of N-benzyl-2,2-diphenylacetamide from **diphenylacetic anhydride** and benzylamine.^[7] This reaction is a representative example of amide bond formation using an anhydride.^[7]

Materials:

- **Diphenylacetic anhydride**
- Benzylamine
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

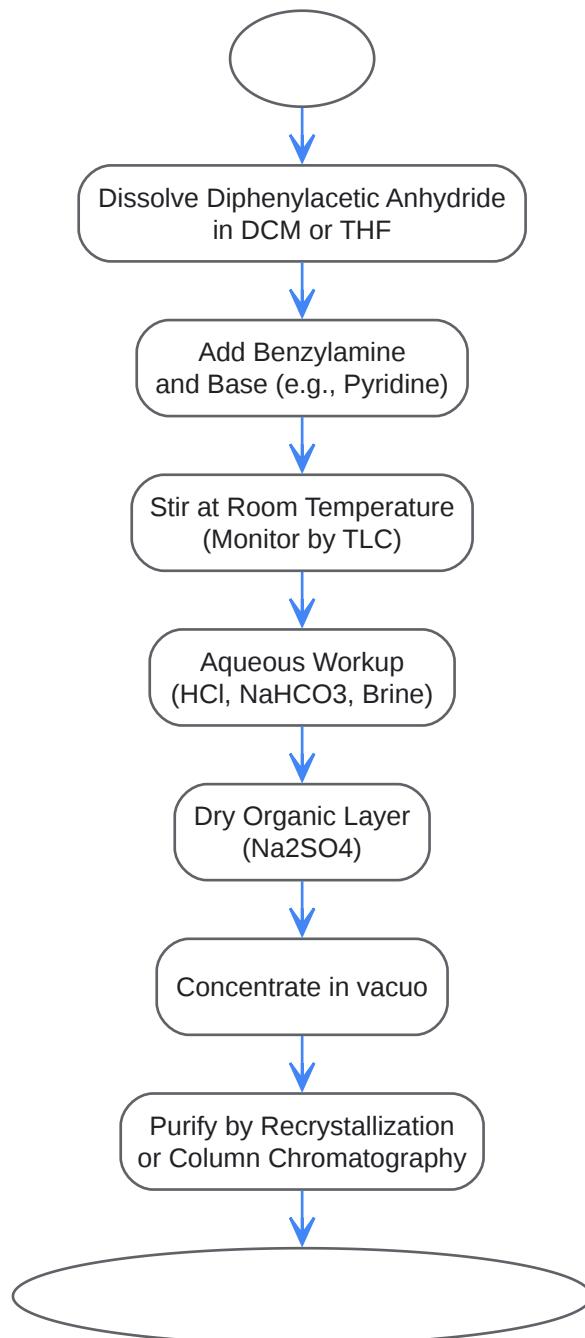
- In a round-bottom flask, dissolve **diphenylacetic anhydride** (1.0 eq) in the chosen solvent (DCM or THF).
- Add benzylamine (1.1 eq) to the solution.
- Add a base such as pyridine or triethylamine (1.2 eq) to scavenge the diphenylacetic acid byproduct.

- Stir the reaction at room temperature and monitor its progress by TLC. The reaction of amines with anhydrides is generally slower than with acid halides.[8]
- Once the starting material is consumed, dilute the mixture with the solvent.
- Transfer to a separatory funnel and wash with 1 M HCl to remove excess amine and base.
- Subsequently, wash with saturated NaHCO_3 solution to remove any remaining acid, followed by a brine wash.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- The resulting crude amide can be purified by recrystallization or column chromatography.

Table 3: Representative Data for Amide Synthesis

Reactant 1	Reactant 2	Base	Solvent	Reaction Time (h)	Yield (%)
Diphenylacetic anhydride	Benzylamine	Pyridine	DCM	4 - 8	80 - 90
Diphenylacetic anhydride	Aniline	Triethylamine	THF	6 - 12	75 - 85

Note: Yields are representative and may vary based on reaction scale and purification.



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